

CAS number 53075-09-5 characterization data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N,N,N-Trimethyladamantan-1-aminium hydroxide</i>
Cat. No.:	B039424

[Get Quote](#)

Chemical Identity and Physical Properties

N,N,N-Trimethyladamantan-1-aminium hydroxide, identified by CAS number 53075-09-5, is a quaternary ammonium salt featuring a bulky adamantyl group. This unique structure imparts notable stability and lipophilicity to the molecule.[\[1\]](#)

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	53075-09-5
Molecular Formula	C ₁₃ H ₂₅ NO
Molecular Weight	211.35 g/mol
IUPAC Name	N,N,N-trimethyladamantan-1-aminium hydroxide
Synonyms	1-Adamantyltrimethylammonium hydroxide, Trimethyladamantylammonium hydroxide
InChI Key	GNUJKXOGRSTACR-UHFFFAOYSA-M
Canonical SMILES	C--INVALID-LINK-- (C)C12CC3CC(C2)CC(C3)C1.[OH-]

Table 2: Physical and Chemical Properties

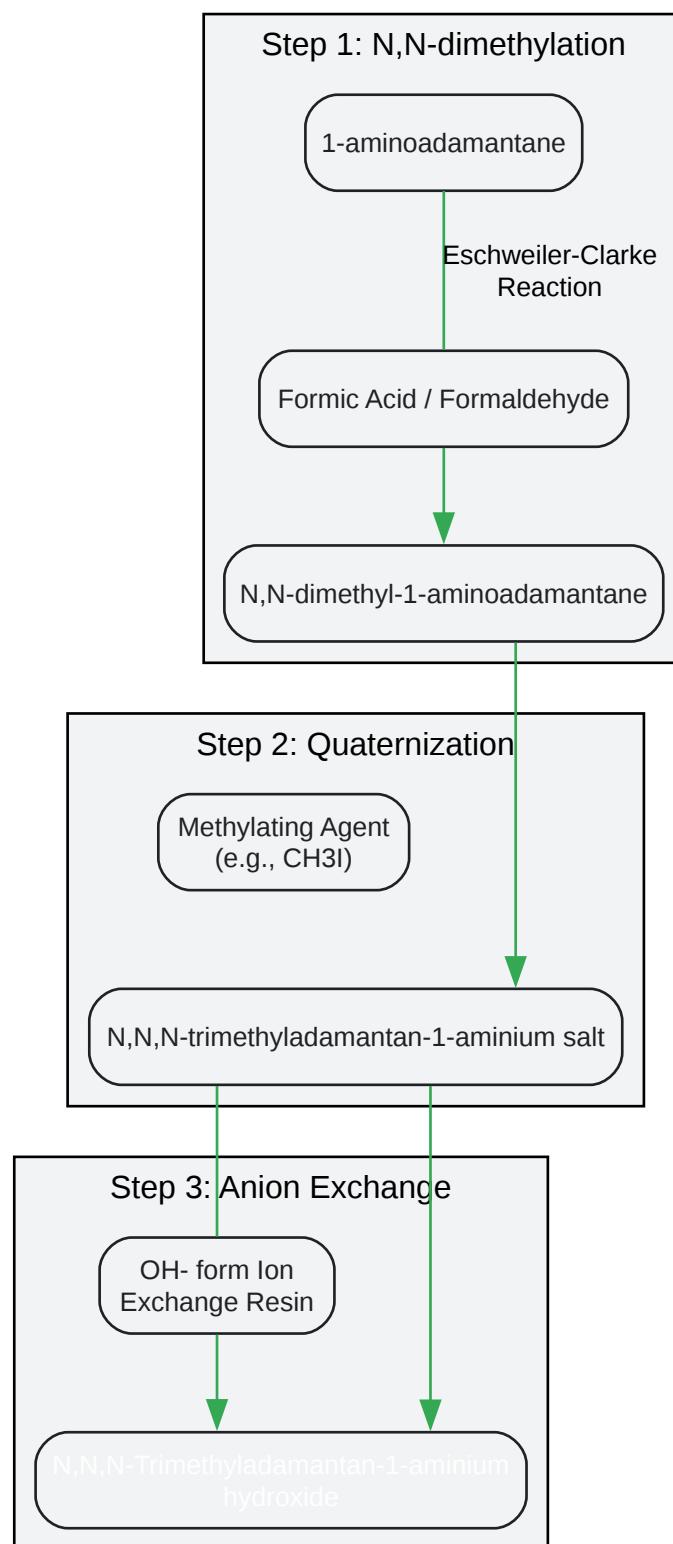
Property	Value
Appearance	Colorless to pale yellow liquid (commonly supplied as a 25% aqueous solution)[2][3][4]
Solubility	Soluble in water and polar organic solvents[1]
Chemical Stability	Stable under a range of conditions, but absorbs carbon dioxide from the air[1][2]
Hazard	Corrosive; causes severe skin burns and eye damage

Characterization Data

While specific, detailed spectral data is not widely published, the structural characterization of **N,N,N-Trimethyladamantan-1-aminium hydroxide** has been confirmed through various spectroscopic methods.[5]

Table 3: Spectroscopic Data Summary

Technique	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the trimethylammonium protons and the protons of the adamantane cage.
¹³ C NMR	Resonances for the methyl carbons of the trimethylammonium group and the distinct carbons of the adamantane framework.
FTIR	Characteristic peaks for C-H, C-N, and O-H stretching and bending vibrations.
Mass Spectrometry	A parent ion peak corresponding to the cationic portion of the molecule ($C_{13}H_{24}N^+$).


Experimental Protocols

The following are general experimental protocols for the synthesis and characterization of **N,N,N-Trimethyladamantan-1-aminium hydroxide**, based on established methods for similar compounds.

Synthesis

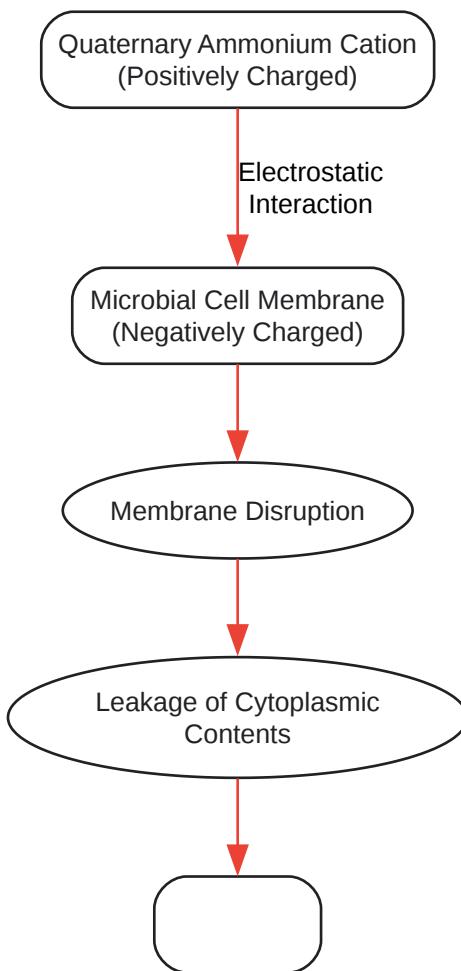
A common synthetic route involves a two-step process starting from 1-aminoadamantane.^[5]

- N,N-dimethylation of 1-aminoadamantane: This can be achieved via the Eschweiler-Clarke reaction, where 1-aminoadamantane is treated with an excess of formic acid and formaldehyde. The reaction mixture is heated, and upon completion, the product, N,N-dimethyl-1-aminoadamantane, is isolated.^[5]
- Quaternization: The resulting tertiary amine is then quaternized using a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the N,N,N-trimethyladamantan-1-aminium salt.
- Anion Exchange: To obtain the hydroxide form, the resulting salt (e.g., iodide or sulfate) is subjected to anion exchange using an appropriate ion-exchange resin loaded with hydroxide ions.^[6]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N,N,N-Trimethyladamantan-1-aminium hydroxide**.

Characterization Methods

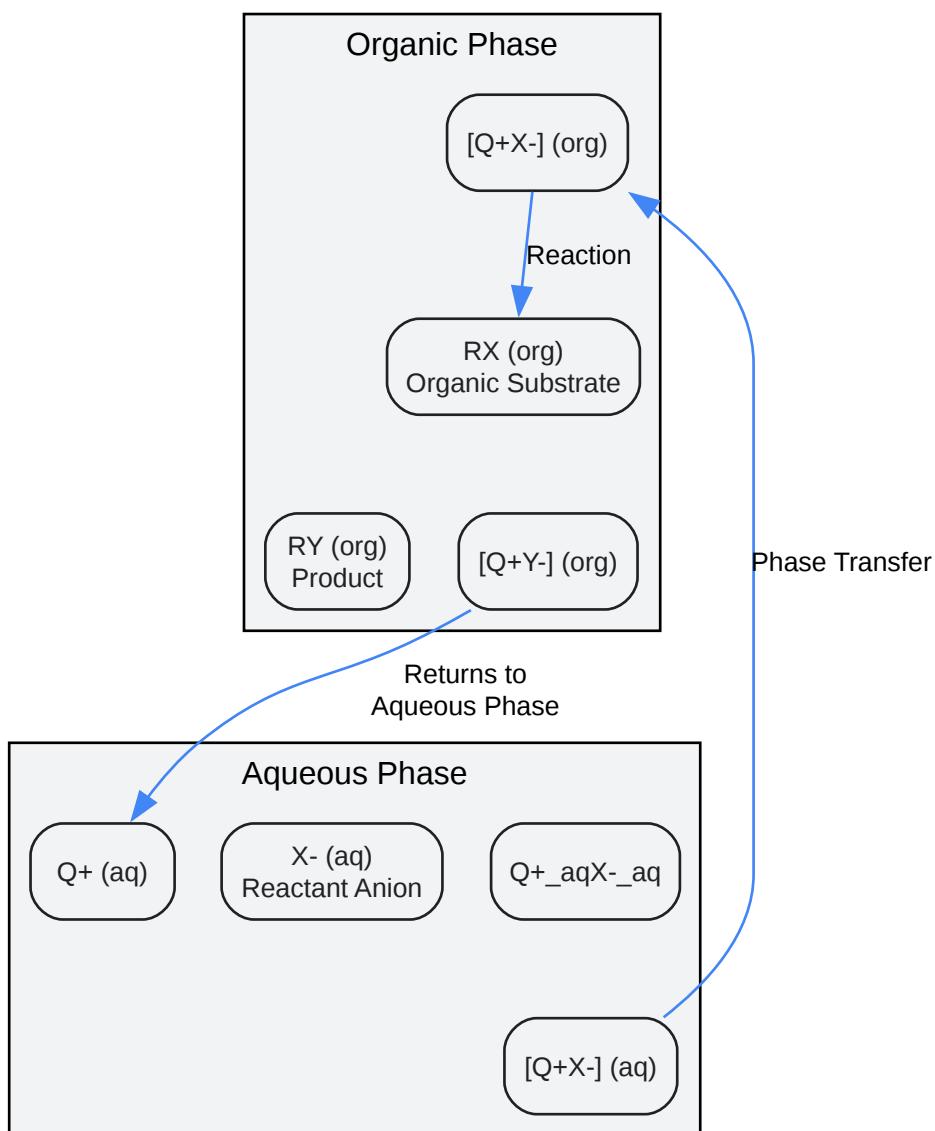

- Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D_2O) or chloroform-d ($CDCl_3$).
- 1H NMR Spectroscopy: A standard proton NMR spectrum is acquired. The expected spectrum would show a singlet for the nine equivalent protons of the three methyl groups attached to the nitrogen atom, and a series of multiplets for the fifteen protons of the adamantane cage.
- ^{13}C NMR Spectroscopy: A proton-decoupled ^{13}C NMR spectrum is recorded. This would reveal a signal for the methyl carbons and distinct signals for the methine and methylene carbons of the adamantane core.
- Sample Preparation: The spectrum can be obtained from a thin film of the aqueous solution between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The FTIR spectrum is typically recorded over the range of 4000-400 cm^{-1} . Characteristic absorption bands for C-H stretching of the adamantyl and methyl groups, C-N stretching, and a broad O-H stretching band from the hydroxide ion and water would be expected.
- Ionization: Electrospray ionization (ESI) is a suitable technique for analyzing this pre-charged quaternary ammonium salt.
- Analysis: The mass spectrum would show a prominent peak for the cation $[C_{13}H_{24}N]^+$ at an m/z corresponding to its molecular weight (194.34). Fragmentation patterns would likely involve the loss of methyl groups or fragmentation of the adamantane cage.

Signaling Pathways and Mechanisms of Action

The primary applications of **N,N,N-Trimethyladamantan-1-aminium hydroxide** are not in modulating specific biological signaling pathways in the traditional sense of a drug molecule. Instead, its utility stems from its physicochemical properties.

Antimicrobial Activity

As a quaternary ammonium compound, it exhibits broad-spectrum antimicrobial activity. The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.^{[7][8][9][10]} This interaction disrupts the membrane integrity, leading to the leakage of cellular contents and ultimately cell death.^{[7][8]}

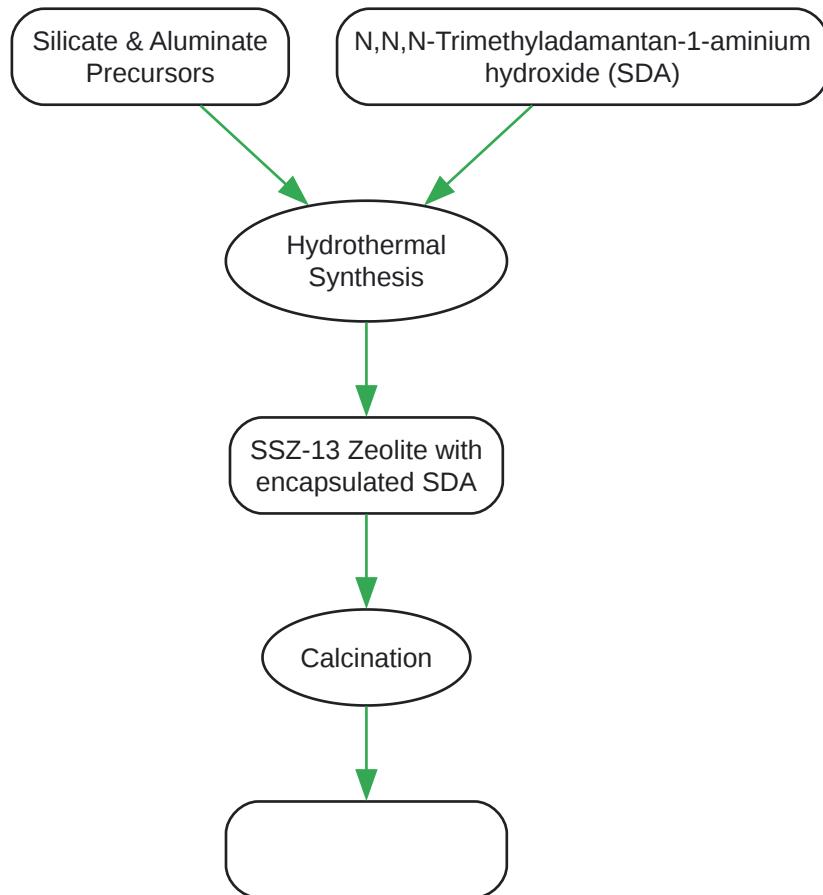


[Click to download full resolution via product page](#)

Caption: Mechanism of antimicrobial action of quaternary ammonium compounds.

Phase Transfer Catalysis

In multiphase reaction systems, this compound acts as a phase transfer catalyst. It facilitates the transfer of a reactant (typically an anion) from an aqueous phase to an organic phase where the reaction with an organic substrate occurs. The bulky, lipophilic adamantyl group enhances its solubility in the organic phase, improving catalytic efficiency.^{[11][12][13]}


[Click to download full resolution via product page](#)

Caption: General mechanism of phase transfer catalysis by a quaternary ammonium salt ($Q+X^-$).

Structure-Directing Agent in Zeolite Synthesis

N,N,N-Trimethyladamantan-1-aminium hydroxide serves as a crucial organic structure-directing agent (SDA), or template, in the hydrothermal synthesis of specific zeolites, most notably SSZ-13.^{[14][15][16][17][18]} The size and shape of the adamantyl cage direct the assembly of silicate and aluminate precursors into the characteristic chabazite (CHA)

framework of SSZ-13.[17] After crystallization, the organic template is removed by calcination, leaving behind a microporous crystalline material with well-defined channels and cavities.[18]

[Click to download full resolution via product page](#)

Caption: Role of **N,N,N-Trimethyladamantan-1-aminium hydroxide** in SSZ-13 zeolite synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 53075-09-5: N,N,N-Trimethyl-1-adamantammonium hydroxide [cymitquimica.com]

- 2. N,N,N-Trimethyladamantan-1-aminium hydroxide | 53075-09-5 [chemicalbook.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. N,N,N-Trimethyl-1-adamantylammonium Hydroxide (25% in Water) [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2016093193A1 - Method for manufacturing trimethyl adamantyl ammonium hydroxide - Google Patents [patents.google.com]
- 7. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 14. researchgate.net [researchgate.net]
- 15. N,N,N-Trimethyl-1-Ammonium Adamantane - Nanjing Chemical Material Corp. [njchm.com]
- 16. researchgate.net [researchgate.net]
- 17. sacheminc.com [sacheminc.com]
- 18. SSZ-13 Zeolite - Molecular Sieves [acsmaterial.com]
- To cite this document: BenchChem. [CAS number 53075-09-5 characterization data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039424#cas-number-53075-09-5-characterization-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com